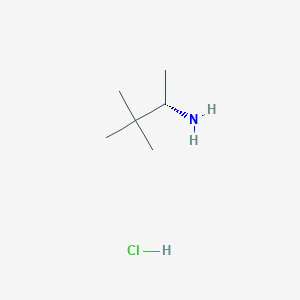

(S)-3,3-Dimethylbutan-2-amine hydrochloride

Description

Properties

IUPAC Name |

(2S)-3,3-dimethylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-5(7)6(2,3)4;/h5H,7H2,1-4H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRXUCIAWFPHKZ-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31519-55-8 | |

| Record name | 2-Butanamine, 3,3-dimethyl-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31519-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: The Significance of Sterically Hindered Chiral Amines

An In-depth Technical Guide to (S)-3,3-Dimethylbutan-2-amine Hydrochloride: Synthesis, Characterization, and Applications

In the landscape of modern drug discovery and asymmetric catalysis, the demand for structurally unique and stereochemically pure building blocks is insatiable.[1] Chiral amines, in particular, are foundational components in over 40% of pharmaceuticals, where stereochemistry is critical to therapeutic efficacy and safety. This compound, a chiral primary amine salt, represents a key reagent for researchers and process chemists. Its defining feature is the sterically demanding tert-butyl group adjacent to the chiral center. This bulkiness imparts unique properties, influencing the conformational rigidity of molecules derived from it and creating a well-defined chiral environment.

This technical guide provides an in-depth exploration of this compound, moving beyond basic data to explain the causality behind its synthesis, analytical validation, and application. It is intended for researchers, scientists, and drug development professionals who require a practical, field-proven understanding of this valuable chiral building block.

Physicochemical and Safety Profile

The hydrochloride salt form of (S)-3,3-dimethylbutan-2-amine is typically a stable, crystalline solid, which enhances its handling properties and shelf-life compared to the volatile free base.[2]

Core Properties

A summary of the essential physicochemical properties is presented below. The high melting point is characteristic of a salt with a stable crystal lattice.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-3,3-dimethylbutan-2-amine;hydrochloride | [3] |

| CAS Number | 31519-55-8 | [3] |

| Molecular Formula | C₆H₁₆ClN | [3] |

| Molecular Weight | 137.65 g/mol | [3] |

| Melting Point | 307 °C | [4][5] |

| Parent Compound (Free Base) | (S)-3,3-dimethylbutan-2-amine (CAS: 22526-47-2) | [3][6] |

Solubility Profile

While exhaustive quantitative solubility data is not widely published, the expected solubility profile can be inferred from its structure as an alkylammonium salt. The ionic nature imparted by the hydrochloride salt dominates its solubility behavior.

| Solvent | Expected Solubility | Rationale |

| Water | High | Polar protic solvent capable of solvating both the ammonium cation and chloride anion through ion-dipole interactions and hydrogen bonding.[7] |

| Methanol / Ethanol | High to Moderate | Polar protic solvents that can effectively solvate the ionic salt. |

| Dichloromethane (DCM) | Low | Polar aprotic solvent, less effective at solvating the dissociated ions compared to protic solvents. |

| Tetrahydrofuran (THF) | Low / Insoluble | Moderately polar ether, generally a poor solvent for ionic salts. |

| Toluene / Hexane | Insoluble | Nonpolar solvents that cannot overcome the lattice energy of the salt.[7] |

From a practical standpoint, the choice of solvent for reactions is critical. While the salt may be insoluble in common reaction solvents like DCM or THF, it can sometimes be used as a suspension, or the free base can be generated in situ or used directly if the reaction conditions are compatible.

Safety and Handling

This compound is classified as an irritant. Proper handling in a well-ventilated area or fume hood is mandatory.

| GHS Classification | Hazard Statement | Precautionary Codes (Examples) |

| Skin Irritation, Category 2 | H315: Causes skin irritation | P264, P280, P302+P352 |

| Eye Irritation, Category 2A | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| STOT SE, Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340 |

(Data sourced from PubChem CID 23520136)[3]

Synthesis and Chiral Resolution Workflow

The synthesis of enantiomerically pure this compound is a multi-step process that begins with an achiral ketone. The core strategy involves the synthesis of the racemic amine followed by a highly efficient enzymatic kinetic resolution.

Protocol 1: Synthesis of Racemic (±)-3,3-Dimethylbutan-2-amine

The most direct route to the racemic amine is the reductive amination of 3,3-dimethyl-2-butanone (pinacolone). This method forms an intermediate imine, which is then reduced to the amine in the same pot. Sodium cyanoborohydride (NaBH₃CN) is a preferred laboratory-scale reagent because it is selective for the protonated iminium ion over the ketone, preventing reduction of the starting material.[8]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3,3-dimethyl-2-butanone (1.0 equiv.) and dissolve in methanol (approx. 0.5 M).

-

Amine Source: Add ammonium acetate (NH₄OAc, 2.0-3.0 equiv.). The acetate salt acts as a buffer to maintain the optimal pH for iminium ion formation.

-

pH Adjustment (Critical): The reaction is pH-sensitive. Imine formation is acid-catalyzed but the amine must be sufficiently nucleophilic. The optimal pH is typically between 6 and 7. Adjust with glacial acetic acid if necessary.

-

Reducing Agent Addition: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, ~1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC-MS or TLC until the starting ketone is consumed.

-

Workup and Isolation: a. Carefully quench the reaction by adding 2M HCl at 0 °C until gas evolution ceases (to destroy excess NaBH₃CN). b. Concentrate the mixture under reduced pressure to remove methanol. c. Basify the aqueous residue with 4M NaOH until pH > 12 to deprotonate the amine hydrochloride. d. Extract the free amine into a suitable organic solvent (e.g., diethyl ether or DCM, 3x). e. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine. Purification can be achieved by distillation.

Protocol 2: Enzymatic Kinetic Resolution

Kinetic resolution leverages the different reaction rates of enantiomers with a chiral catalyst. For primary amines, lipase-catalyzed acylation is a robust and scalable method. Candida antarctica lipase B (often immobilized as Novozym 435) is highly effective at selectively acylating the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

Step-by-Step Methodology:

-

Reaction Setup: To a flask, add the racemic (±)-3,3-dimethylbutan-2-amine (1.0 equiv.) and a suitable organic solvent (e.g., dimethoxyethane or tert-butyl methyl ether).

-

Acylating Agent: Add an acyl donor (1.0 equiv.). Simple esters like ethyl acetate can serve as both the solvent and the acylating agent.

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Chirazyme L2 or Novozym 435) to the mixture (typically 20-50 mg per 100 mg of amine).

-

Reaction Progress: Stir the suspension at ambient temperature (25-30 °C). The key to successful kinetic resolution is stopping the reaction at or near 50% conversion to maximize both yield and enantiomeric excess (ee) of the remaining amine.

-

Scientist's Insight: The reaction must be monitored closely. The enantiomeric purity of the unreacted amine and the formed amide should be determined by taking aliquots and analyzing them by chiral phase gas chromatography (GC).

-

-

Workup and Separation: a. Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused. b. The filtrate contains the (S)-amine and the (R)-amide. Separate these by acid-base extraction. Add 1M HCl to the mixture to protonate the remaining (S)-amine, making it water-soluble. c. Extract the neutral (R)-amide with an organic solvent. d. Basify the aqueous layer containing the (S)-amine hydrochloride with NaOH and extract the free (S)-amine into an organic solvent. e. Dry the organic layer containing the (S)-amine and concentrate to yield the enantioenriched free base.

Protocol 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified (S)-amine free base in a non-polar, anhydrous solvent like diethyl ether or cyclopentyl methyl ether.

-

Precipitation: Slowly add a solution of anhydrous HCl in the same solvent (or gaseous HCl) with stirring.

-

Isolation: The this compound will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Spectroscopic Methods (Predicted)

While experimental spectra for this specific salt are not available in public databases, a confident prediction of its NMR spectrum can be made based on its structure and data from analogous compounds.

Predicted ¹H NMR (in D₂O):

-

δ ~1.05 ppm (singlet, 9H): The nine equivalent protons of the sterically bulky tert-butyl group (-C(CH₃)₃). This signal will be sharp and highly integrated.

-

δ ~1.30 ppm (doublet, 3H): The three protons of the methyl group (-CH(NH₃)CH₃), coupled to the adjacent methine proton.

-

δ ~3.20 ppm (quartet, 1H): The methine proton (-CH(NH₃)CH₃), coupled to the adjacent methyl group. The ammonium protons are exchanged with D₂O and will not be visible.

Predicted ¹³C NMR (in D₂O):

-

δ ~18-20 ppm: The methyl carbon (-CH(NH₃)CH₃).

-

δ ~25-27 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

δ ~33-35 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ ~58-60 ppm: The methine carbon attached to the nitrogen (-CH(NH₃)CH₃).

Chromatographic Purity

Standard reverse-phase HPLC or GC-FID can be used to assess the chemical purity and confirm the absence of residual starting materials or byproducts from the synthesis.

Chiral Purity Determination

The most critical quality attribute is the enantiomeric excess (ee). This is best determined using chiral chromatography.

Example Protocol: Chiral Gas Chromatography (GC)

-

Derivatization: Convert an aliquot of the amine to a less polar, more volatile derivative. A common method is acylation with an agent like butyric anhydride.

-

Column: Use a chiral stationary phase column, such as one based on cyclodextrin derivatives (e.g., Chrompack CP-Chirasil-Dex CB).

-

Method:

-

Injector Temp: 250 °C

-

Oven Program: Isothermal at 120 °C.

-

Carrier Gas: Helium.

-

Detector: FID at 250 °C.

-

-

Analysis: The two enantiomers of the derivatized amine will elute at different retention times, allowing for their integration and the calculation of enantiomeric excess (% ee).

Applications in Research and Drug Development

The primary value of (S)-3,3-dimethylbutan-2-amine lies in its role as a chiral precursor, particularly for the synthesis of high-performance ligands used in asymmetric catalysis.

Precursor to Chiral Phosphine Ligands

Chiral phosphine ligands are central to many transition-metal-catalyzed reactions that produce enantiomerically pure products.[10] The bulky tert-butyl group of (S)-3,3-dimethylbutan-2-amine helps create a well-defined and sterically hindered chiral pocket around the metal center, which is key to achieving high levels of enantioselectivity.

The amine can be converted into valuable β-aminophosphines. For instance, (S)-1-(diphenylphosphanyl)-3,3-dimethylbutan-2-amine can be synthesized and subsequently used as a ligand itself or as a building block for more complex, self-assembling ligand libraries.[11] These ligands have shown utility in reactions such as:

-

Asymmetric Hydrogenation: Creating chiral centers by the addition of hydrogen across a double bond.

-

Enantioselective Conjugate Additions: Forming carbon-carbon bonds with high stereocontrol.

-

Asymmetric Allylic Substitutions: Another key C-C bond-forming reaction.

The ability to generate diverse libraries of phosphine ligands from this amine allows for rapid screening and optimization of catalysts for specific chemical transformations, a crucial workflow in both academic research and industrial process development.[11][12]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the construction of complex, three-dimensional chiral molecules. Its synthesis, while requiring careful execution of reductive amination and enzymatic resolution, is based on well-understood and scalable chemical principles. Proper analytical characterization is paramount to ensuring its stereochemical integrity before its application as a precursor to sophisticated chiral ligands. For the drug development professional and the research scientist, a thorough understanding of this building block's properties and synthesis provides a distinct advantage in the pursuit of novel, enantiomerically pure chemical entities.

References

-

Bui, T. (2012). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. Doctoral dissertation, University of California, Irvine. [Link]

-

Chemistry Steps. Reductive Amination. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23520136, this compound. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3041170, 3,3-Dimethylbutan-2-amine hydrochloride. [Link]

-

ChemSrc. CAS# 31519-55-8, this compound. [Link]

-

PubChemLite. 3,3-dimethyl-1-phenoxybutan-2-amine hydrochloride. [Link]

Sources

- 1. This compound | C6H16ClN | CID 23520136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. SDBS - Integrated Spectral Data Base System for Organic Compounds - Resource Description [library.kent.edu]

- 4. CAS#:31519-55-8 | this compound | Chemsrc [chemsrc.com]

- 5. (2S)-3,3-DIMETHYLBUTAN-2-AMINE HYDROCHLORIDE | 31519-55-8 [amp.chemicalbook.com]

- 6. (S)-3,3-dimethylbutan-2-amine 97% | CAS: 22526-47-2 | AChemBlock [achemblock.com]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 10. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-3,3-Dimethylbutan-2-amine Hydrochloride: Structure, Synthesis, and Applications in Asymmetric Synthesis

Abstract

(S)-3,3-Dimethylbutan-2-amine hydrochloride is a chiral amine salt of significant interest in the fields of pharmaceutical chemistry and asymmetric synthesis. Its sterically demanding tert-butyl group, positioned adjacent to a chiral center, makes it a valuable building block for the synthesis of complex chiral molecules and a powerful auxiliary in controlling stereochemical outcomes of chemical reactions. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in modern drug development and catalytic processes. Detailed experimental protocols and spectroscopic analysis are provided to support researchers and scientists in its practical application.

Introduction: The Significance of Steric Hindrance and Chirality

In the landscape of modern synthetic chemistry, the precise control of three-dimensional molecular architecture is paramount. Chiral amines, in particular, are foundational components in the synthesis of a vast array of pharmaceuticals and agrochemicals, with an estimated 40% of drugs containing a chiral amine moiety. This compound, also known as (S)-1,2,2-trimethylpropylamine hydrochloride, has emerged as a particularly useful chiral building block. Its defining feature is the bulky tert-butyl group, which exerts a profound stereodirecting influence in chemical transformations. This steric hindrance, coupled with the defined (S)-stereochemistry at the C2 position, allows for high levels of diastereoselectivity in reactions where it is employed as a reactant or a chiral auxiliary. This guide will delve into the fundamental properties, synthesis, and key applications of this important chiral amine salt.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid. The presence of the hydrochloride salt significantly increases its melting point and water solubility compared to the free amine.

| Property | Value | Source(s) |

| CAS Number | 31519-55-8 | [1][2] |

| Molecular Formula | C₆H₁₆ClN | [1] |

| Molecular Weight | 137.65 g/mol | [1] |

| IUPAC Name | (2S)-3,3-dimethylbutan-2-amine;hydrochloride | [1] |

| Melting Point | 307 °C | [3] |

| Appearance | White to off-white crystalline solid | General chemical supplier information |

The structure of this compound features a chiral carbon atom at the second position of the butane chain, bonded to an amino group, a methyl group, a hydrogen atom, and a sterically demanding tert-butyl group. The amine is protonated by hydrochloric acid to form the ammonium salt.

Caption: 2D and pseudo-3D representation of this compound.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is most effectively achieved through the resolution of the corresponding racemic amine. The racemic amine can be synthesized via several routes, with one common method being the reductive amination of 3,3-dimethyl-2-butanone.

Synthesis of Racemic 3,3-Dimethylbutan-2-amine

A robust method for the synthesis of the racemic amine is the Leuckart reaction, which involves the reductive amination of a ketone using formamide or ammonium formate.

Experimental Protocol: Leuckart Reaction for Racemic 3,3-Dimethylbutan-2-amine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3,3-dimethyl-2-butanone (1.0 eq) and a twofold molar excess of ammonium formate (2.0 eq).

-

Heating: Heat the mixture to 160-180 °C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add a 20% aqueous solution of hydrochloric acid to the reaction mixture and reflux for 4-6 hours to hydrolyze the intermediate formamide.

-

Work-up: Cool the mixture and basify with a concentrated solution of sodium hydroxide until a pH of >12 is reached.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude racemic amine can be purified by distillation.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers. Enzymatic kinetic resolution, in particular, offers high enantioselectivity under mild reaction conditions. Lipases are commonly employed for the resolution of amines through the enantioselective acylation of the amine.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: To a solution of racemic 3,3-dimethylbutan-2-amine (1.0 eq) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor such as ethyl acetate (0.6 eq) and a lipase preparation (e.g., immobilized Candida antarctica lipase B, Novozym 435).

-

Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted amine. The reaction is typically stopped at or near 50% conversion to achieve a high ee for both the unreacted amine and the acylated product.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The filtrate contains the unreacted (S)-amine and the (R)-amide.

-

Separation: The unreacted (S)-amine can be separated from the (R)-amide by distillation or column chromatography. Alternatively, an acidic work-up can be used to extract the basic amine into an aqueous layer, leaving the neutral amide in the organic phase.

Formation of the Hydrochloride Salt

The purified (S)-3,3-Dimethylbutan-2-amine is converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified (S)-3,3-Dimethylbutan-2-amine in a dry, non-polar solvent such as diethyl ether or dichloromethane.

-

Precipitation: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in diethyl ether (or bubble dry HCl gas through the solution) with stirring.

-

Isolation: The hydrochloride salt will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Asymmetric Synthesis and Drug Development

The primary utility of this compound lies in its application as a chiral building block and a precursor to chiral auxiliaries and ligands for asymmetric catalysis.

Chiral Building Block

As a chiral synthon, the amine provides a stereodefined center that can be incorporated into the carbon skeleton of a target molecule. Its bulky tert-butyl group can effectively shield one face of a reactive intermediate, directing the approach of reagents to the opposite face, thereby controlling the stereochemistry of newly formed chiral centers.

Chiral Auxiliaries and Ligands

(S)-3,3-Dimethylbutan-2-amine is a precursor to a variety of chiral auxiliaries and ligands. For instance, it can be used to synthesize chiral phosphine ligands, which are crucial in transition metal-catalyzed asymmetric reactions such as hydrogenation, allylic alkylation, and cross-coupling reactions. The steric bulk of the tert-butyl group in these ligands creates a well-defined chiral pocket around the metal center, leading to high enantioselectivities in the catalyzed reactions.

One notable application is in the synthesis of Pyridinooxazoline (PyOx) ligands. These ligands, in combination with palladium catalysts, have been shown to be highly effective in asymmetric conjugate addition reactions.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protonation of the amine to an ammonium group will cause a significant downfield shift for the protons on the adjacent carbons (C2 and C1).

-

-NH₃⁺ protons: A broad singlet in the range of 8.0-9.0 ppm, which may exchange with D₂O.

-

tert-Butyl protons (C(CH₃)₃): A sharp singlet at approximately 1.0-1.2 ppm, integrating to 9 protons.

-

C2-H proton: A multiplet (quartet or more complex due to coupling with the methyl and NH₃⁺ protons) significantly downfield, likely in the range of 3.0-3.5 ppm.

-

C1-CH₃ protons: A doublet at approximately 1.3-1.5 ppm, integrating to 3 protons, coupled to the C2-H proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the symmetry and electronic environment of the carbon atoms.

-

C3 (quaternary carbon of tert-butyl): A signal in the range of 33-36 ppm.

-

C4, C5, C6 (methyl carbons of tert-butyl): A single signal around 26-28 ppm.

-

C2 (chiral carbon): A signal significantly downfield due to the attached nitrogen, likely in the range of 55-60 ppm.

-

C1 (methyl carbon): A signal in the range of 15-18 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of the hydrochloride salt will be characterized by the absorptions of the ammonium group.

-

N-H stretching: A broad and strong absorption band in the region of 2800-3200 cm⁻¹, characteristic of an ammonium salt. This often appears as a series of broad peaks.

-

N-H bending (asymmetric): A medium to strong absorption around 1600-1620 cm⁻¹.

-

N-H bending (symmetric): A medium absorption around 1500-1520 cm⁻¹.

-

C-H stretching: Sharp absorptions just below 3000 cm⁻¹ for the methyl and methine C-H bonds.

-

C-N stretching: A weak to medium absorption in the 1000-1200 cm⁻¹ region.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its synthesis via enzymatic resolution provides a reliable route to the enantiomerically pure compound. The sterically demanding tert-butyl group is key to its utility in directing the stereochemical outcome of a wide range of chemical reactions, making it an important tool for the synthesis of complex chiral molecules, including active pharmaceutical ingredients. This guide provides the essential technical information for researchers and scientists to effectively and safely utilize this compound in their work.

References

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

CAS#:31519-55-8 | this compound. (n.d.). Chemsrc. Retrieved from [Link]

-

(2S)-3,3-dimethylbutan-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

3,3-Dimethylbutan-2-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

- EP1036189A1 - Resolution of chiral amines. (n.d.). Google Patents.

Sources

A Comprehensive Technical Guide to the Solubility of (S)-3,3-Dimethylbutan-2-amine hydrochloride

Executive Summary

(S)-3,3-Dimethylbutan-2-amine hydrochloride is a chiral amine salt of significant interest in pharmaceutical development and fine chemical synthesis. Its utility as a building block for complex molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility. This guide provides an in-depth analysis of the factors governing the solubility of this compound. We will move beyond theoretical data points to explore the causal mechanisms behind its solubility profile, offering researchers, scientists, and drug development professionals a framework for solvent selection, formulation, and experimental design. This document details the foundational principles of amine salt solubility, predicts the solubility of the title compound in a range of common solvents, and provides a rigorous, self-validating experimental protocol for its empirical determination.

Introduction: Context and Significance

The conversion of a parent amine into its hydrochloride salt is a cornerstone of pharmaceutical chemistry.[1] This strategy is frequently employed to enhance the aqueous solubility and, consequently, the bioavailability of drug candidates, as many amine-containing active pharmaceutical ingredients (APIs) are otherwise poorly soluble in water.[1][2] this compound, a chiral primary amine salt, serves as a critical intermediate in various synthetic pathways. Understanding its behavior in different solvent systems is not merely an academic exercise; it is a prerequisite for efficient process development, from choosing a reaction medium to designing crystallization-based purification methods and formulating final products.

Core Physicochemical Properties

A molecule's structure dictates its physical properties. The key features of this compound—a chiral center, a bulky tert-butyl group, and an ionic ammonium chloride moiety—combine to define its interactions with its environment.

| Property | Value | Source |

| IUPAC Name | (2S)-3,3-dimethylbutan-2-amine;hydrochloride | [3] |

| CAS Number | 31519-55-8 | [3][4][5] |

| Molecular Formula | C₆H₁₆ClN | [3][6] |

| Molecular Weight | 137.65 g/mol | [3][6] |

| Melting Point | 307 °C | [4][5] |

| Appearance | White to off-white crystalline solid (presumed) | [7] |

| Parent Compound | (2S)-3,3-dimethylbutan-2-amine | [3][8] |

The presence of the ammonium chloride group transforms the molecule from a likely water-insoluble organic base into a highly polar, ionic salt.[1] This salt structure is the primary determinant of its solubility characteristics.

The Theoretical Underpinnings of Solubility

The solubility of an amine salt is not a static value but a dynamic property influenced by a confluence of environmental factors. A predictive understanding requires appreciating these underlying principles.

The Role of pH and pKa

The solubility of this compound is intrinsically linked to the pH of the aqueous medium. The compound exists in equilibrium between its protonated (R-NH₃⁺), highly water-soluble form and its deprotonated free base (R-NH₂), which is expected to have significantly lower aqueous solubility. This relationship is governed by the Henderson-Hasselbalch equation. At pH values well below the pKa of the parent amine, the soluble ionic form predominates. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the free base, potentially leading to precipitation.[9][10]

Solvent Polarity: "Like Dissolves Like"

The principle of "like dissolves like" is fundamental. This compound is an ionic salt and is therefore highly polar. It will exhibit the greatest solubility in highly polar solvents capable of solvating the ammonium cation and the chloride anion.[11] Protic solvents, such as water and lower alcohols, are particularly effective as they can form hydrogen bonds with both ions.[12] Conversely, solubility will be negligible in nonpolar, aprotic solvents.

The Influence of Temperature

The dissolution of most solid solutes is an endothermic process, meaning it absorbs heat from the surroundings.[9] Consequently, the solubility of this compound is expected to increase as the temperature of the solvent increases.[7] This principle is critical for developing crystallization procedures, where a compound is dissolved in a hot solvent and allowed to precipitate upon cooling.

The Common Ion Effect

Le Châtelier's principle predicts that the solubility of a sparingly soluble salt is reduced in a solution that already contains one of its constituent ions. For this compound, its solubility in an aqueous medium will be decreased by the presence of a significant concentration of chloride ions from another source, such as sodium chloride or a hydrochloric acid buffer.[10][13] This effect is most pronounced for salts with lower intrinsic solubility.[13]

Caption: Key factors governing the dissolution equilibrium of the amine salt.

Predicted Solubility Profile

While empirical data is the gold standard, a predicted solubility profile based on physicochemical principles provides an invaluable starting point for experimental work. The parent free amine, (+/-)-3,3-Dimethyl-2-butylamine, is reported to be fully miscible in water, suggesting a high degree of polarity even before salt formation.[14] The hydrochloride salt is expected to be even more polar.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | Excellent solvation of ions and hydrogen bonding capability.[7] |

| Methanol | Polar Protic | High | Similar to water, capable of solvating ions and hydrogen bonding. |

| Ethanol | Polar Protic | Medium to High | Good polarity, but the slightly larger alkyl chain may reduce solvating power compared to methanol. |

| Isopropanol | Polar Protic | Low to Medium | Reduced polarity and increased steric hindrance compared to ethanol will lower solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Very Low / Insoluble | Insufficient polarity to effectively solvate the dissociated ions. |

| Acetone | Polar Aprotic | Very Low / Insoluble | While polar, it is a poor solvent for most ionic salts. Often used as an anti-solvent to precipitate amine hydrochlorides.[15] |

| Ethyl Acetate | Moderately Polar Aprotic | Insoluble | Lacks the polarity and hydrogen bonding ability to dissolve the salt. |

| Toluene | Nonpolar Aprotic | Insoluble | Aromatic hydrocarbon, completely incompatible with ionic salts. |

| Hexane | Nonpolar Aprotic | Insoluble | Aliphatic hydrocarbon, completely incompatible with ionic salts. |

Protocol for Experimental Solubility Determination

To move from prediction to empirical fact, a robust and reproducible experimental method is required. The isothermal equilibrium shake-flask method is the industry standard for determining the solubility of a solid in a liquid.

Causality in Method Design

The shake-flask method is chosen because it is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This avoids the kinetic artifacts that can arise from supersaturation in solvent-addition methods. Constant temperature control is critical because, as established, solubility is temperature-dependent.[9] The final analysis of the supernatant, rather than the total mixture, ensures that only the dissolved portion of the compound is quantified.

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium. The excess is critical for ensuring saturation is reached.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., at 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach a solubility plateau, ensuring true equilibrium.

-

Phase Separation: Allow the vials to stand quiescently inside the incubator for a short period (e.g., 1-2 hours) to allow the excess solid to settle. Causality Note: This step minimizes the amount of solid that must be removed by filtration, reducing the risk of clogging or premature precipitation on the filter medium.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility) and dispense the filtrate into a clean, pre-weighed analysis vial. Trustworthiness Note: Filtration is a critical self-validating step. It physically separates the dissolved from the undissolved solute, ensuring the analysis reflects the true solubility.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or quantitative titration.[16][17]

-

Calculation: Express solubility in appropriate units (e.g., mg/mL or mol/L) based on the measured concentration and any dilution factors.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Practical Implications in Research and Development

-

Reaction Chemistry: The high solubility in polar protic solvents like water or methanol makes them suitable media for reactions where the salt is a starting material. Conversely, its insolubility in nonpolar solvents can be exploited for product isolation; adding a nonpolar anti-solvent like hexane to a reaction mixture can precipitate the product or unreacted starting material.

-

Purification: The temperature-dependent solubility profile is ideal for purification by recrystallization. The compound can be dissolved in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allowed to cool slowly, yielding high-purity crystals.

-

Pharmaceutical Formulation: For potential pharmaceutical applications, the high aqueous solubility is a significant advantage for developing oral or parenteral dosage forms.[2] However, formulation scientists must remain aware of the common ion effect, as excipients containing chloride could suppress solubility.[13]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Solubility of Things. Methylamine hydrochloride. [Link]

-

PubChem. 3,3-Dimethylbutan-2-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

EPTQ. Chemical analysis in amine system operations. [Link]

-

Solubility of Things. 3-Methylbutan-2-amine. [Link]

-

PubChem. (2S)-3,3-dimethylbutan-2-amine. National Center for Biotechnology Information. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Quora. Why do amines dissolve in hydrochloric acid? [Link]

-

Miyazaki, S., Oshiba, M., & Nadai, T. (1982). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 71(5), 594-596. [Link]

-

Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

-

Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-solubility profiles of organic bases and their hydrochloride salts. Pharmaceutical research, 2(2), 65-68. [Link]

-

Clark, J. (2010). Functional Groups In Organic Chemistry. [Link]

-

Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H16ClN | CID 23520136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-3,3-DIMETHYLBUTAN-2-AMINE HYDROCHLORIDE | 31519-55-8 [amp.chemicalbook.com]

- 5. CAS#:31519-55-8 | this compound | Chemsrc [chemsrc.com]

- 6. 3,3-Dimethylbutan-2-amine hydrochloride | C6H16ClN | CID 3041170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. (2S)-3,3-dimethylbutan-2-amine | C6H15N | CID 7004913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solvent Miscibility Table [sigmaaldrich.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (+/-)-3,3-Dimethyl-2-butylamine, 98% | Fisher Scientific [fishersci.ca]

- 15. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. refining.metrohmusa.com [refining.metrohmusa.com]

- 17. (R)-3,3-Dimethylbutan-2-amine hydrochloride [synhet.com]

An In-Depth Technical Guide to the Spectral Analysis of (S)-3,3-Dimethylbutan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and its Spectroscopic Implications

(S)-3,3-Dimethylbutan-2-amine hydrochloride is the salt of a chiral primary amine. The hydrochloride form enhances its stability and water solubility, which are often desirable properties for handling and formulation.

Molecular Formula: C₆H₁₆ClN[1] Molecular Weight: 137.65 g/mol [1] Structure:

The key structural features that will influence its spectral output are:

-

Chiral Center: The stereogenic carbon (C2) bearing the amine group and a methyl group.

-

tert-Butyl Group: The bulky C(CH₃)₃ group, which will give a very distinct singlet in the ¹H NMR spectrum.

-

Ammonium Group: The protonated amine (-NH₃⁺), which will have characteristic signals in both NMR and IR spectra.

-

Aliphatic C-H and C-C Bonds: These will contribute to the overall spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its connectivity and stereochemistry.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. The spectrum would typically be acquired in a deuterated solvent such as Deuterium Oxide (D₂O) or Deuterated Chloroform (CDCl₃). The chemical shifts are influenced by the electron-withdrawing effect of the ammonium group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH ₃ (on chiral center) | ~1.3 - 1.5 | Doublet (d) | 3H |

| -CH -NH₃⁺ | ~3.0 - 3.5 | Quartet (q) | 1H |

| -C(CH ₃)₃ | ~1.0 - 1.2 | Singlet (s) | 9H |

| -NH ₃⁺ | ~7.5 - 8.5 (broad) | Singlet (s) | 3H |

Causality Behind Experimental Choices:

-

Choice of Solvent: D₂O is a good choice due to the salt's polarity. If D₂O is used, the -NH₃⁺ protons will exchange with deuterium and the peak will disappear, which can be a useful diagnostic tool. CDCl₃ can also be used, but solubility might be lower.

-

Referencing: Tetramethylsilane (TMS) is the standard internal reference (0 ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| -C H₃ (on chiral center) | ~15 - 20 |

| -C H-NH₃⁺ | ~55 - 60 |

| -C (CH₃)₃ | ~30 - 35 |

| -C(C H₃)₃ | ~25 - 30 |

NMR Experimental Protocol

Diagram 1: Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean vial.

-

Internal Standard: If quantitative analysis is required, add a known amount of an internal standard. For routine characterization, referencing to the residual solvent peak is often sufficient.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field needs to be homogenized by a process called shimming to obtain sharp spectral lines.

-

Data Acquisition: Acquire the ¹H NMR spectrum. This is usually a quick experiment. Following this, set up and run the ¹³C NMR experiment, which typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and the baseline is corrected. For the ¹H spectrum, the peaks are integrated to determine the relative number of protons. Finally, the chemical shifts are referenced.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorptions for the ammonium group and the alkyl framework.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad | Symmetric and asymmetric stretching |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong | Stretching |

| N-H Bend (Ammonium) | ~1600 - 1500 | Medium | Bending |

| C-H Bend (Alkyl) | ~1470 - 1365 | Medium | Bending |

| C-N Stretch | ~1250 - 1020 | Medium | Stretching |

Expert Insights:

The broadness of the N-H stretching band is a key feature of amine salts and is due to hydrogen bonding. The C-H stretching region will likely show sharp peaks characteristic of the methyl and tert-butyl groups.

IR Experimental Protocol

Diagram 2: Workflow for Solid-State IR (ATR) Analysis

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Step-by-Step Protocol (using ATR-FTIR):

-

Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is processed, which may include ATR and baseline corrections. The key absorption peaks are then identified and assigned to their respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

For this compound, the mass spectrum will show the molecular ion of the free amine, as the hydrochloride salt will dissociate in the ion source. Electron Ionization (EI) is a common technique for such molecules.

Table 4: Predicted Key m/z Peaks in EI-MS

| m/z | Proposed Fragment |

| 101 | [M]⁺ (Molecular ion of the free amine) |

| 86 | [M - CH₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation - often a very abundant peak) |

| 44 | [CH(NH₂)CH₃]⁺ |

Trustworthiness of Fragmentation: The fragmentation pattern is predictable. The bond between the chiral carbon and the tert-butyl group is prone to cleavage, leading to the stable tert-butyl cation, which is expected to be the base peak.

MS Experimental Protocol

Diagram 3: Logical Flow of a GC-MS Experiment

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of (S)-3,3-Dimethylbutan-2-amine Hydrochloride

Introduction: Elucidating Structure Through Magnetic Resonance

(S)-3,3-Dimethylbutan-2-amine hydrochloride is a chiral amine salt of significant interest in synthetic chemistry, often employed as a building block or resolving agent in the development of pharmaceutical compounds.[1][2] Its structural verification is paramount for ensuring the stereochemical integrity and purity of subsequent products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive non-destructive technique for this purpose. It provides detailed information about the molecule's electronic and atomic structure by probing the magnetic properties of its hydrogen nuclei.[3]

This in-depth guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will dissect the theoretical underpinnings that govern its spectral features, present a robust protocol for sample preparation and data acquisition, and offer a detailed interpretation of the expected chemical shifts, integration, and spin-spin coupling patterns. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to acquire and interpret NMR data for this and structurally related chiral compounds.

Molecular Structure and Proton Environments

A foundational understanding of the molecule's structure is the prerequisite for any spectral interpretation. This compound possesses four distinct proton environments, the analysis of which will confirm its identity.

-

Structure:

-

A chiral center at the second carbon (C2), bonded to a hydrogen (Hᵃ), a methyl group (Hᵇ), an amino group (Hᵈ), and a tert-butyl group.

-

A bulky tert-butyl group at the third carbon (C3), consisting of three equivalent methyl groups (Hᶜ).

-

A primary amine which, in the hydrochloride salt form, exists as a protonated ammonium group (-NH₃⁺) with three exchangeable protons (Hᵈ).

-

The diagram below illustrates the molecular structure and labels the unique proton environments.

Caption: Molecular structure of (S)-3,3-Dimethylbutan-2-ammonium chloride with proton environments labeled (a-d).

Principles of ¹H NMR Spectroscopy Applied to the Target Molecule

The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[3]

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups, like the protonated ammonium group (-NH₃⁺), decrease the electron density around nearby protons, "deshielding" them and causing their signal to appear further downfield (at a higher ppm value).[4]

-

Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.

-

Multiplicity: Spin-spin coupling between non-equivalent protons on adjacent carbons splits a signal into multiple peaks. The multiplicity is described by the "n+1 rule," where 'n' is the number of adjacent protons.[3]

-

Chirality's Influence: While the ¹H NMR spectra of two enantiomers are identical in an achiral solvent, the presence of a chiral center renders the local environment asymmetric. This can cause chemically non-equivalent signals for protons that might otherwise appear equivalent in an achiral molecule (a phenomenon known as diastereotopicity).[5][6] In this specific molecule, there are no geminal protons that would be rendered diastereotopic. However, the chiral environment influences the precise chemical shifts of all nearby protons.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is critically dependent on meticulous sample preparation and proper instrument parameterization.

Materials and Equipment

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O), ~0.6 mL

-

High-precision 5 mm NMR tube

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation Workflow

The following protocol ensures a homogenous sample free of particulate matter, which is crucial for obtaining sharp, well-resolved NMR signals.

-

Weighing: Accurately weigh 5-10 mg of the amine hydrochloride salt directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it solubilizes the compound well and allows for the observation of the exchangeable N-H protons.[7]

-

Dissolution: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at elevated temperatures.

-

Filtration and Transfer: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into the NMR tube. This step is vital to remove any suspended microparticulates that can degrade spectral quality.

-

Final Checks: Ensure the solvent height in the NMR tube is adequate for the instrument's probe (typically ~4-5 cm). Wipe the outside of the tube clean before inserting it into the spectrometer.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Analysis of the Expected ¹H NMR Spectrum (in DMSO-d₆)

Based on established principles and data from structurally similar compounds, the following ¹H NMR spectrum is predicted for this compound in DMSO-d₆.

Predicted Spectral Data

| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Rationale |

| Hᶜ (C(CH₃ )₃) | ~ 1.05 | 9H | Singlet (s) | N/A | Located on a quaternary carbon, these protons do not couple with others. The tert-butyl group typically appears as a sharp singlet in the upfield region. |

| Hᵇ (-CH₃ ) | ~ 1.25 | 3H | Doublet (d) | ~ 6.8 | Coupled to the single methine proton Hᵃ (n=1, so n+1=2 peaks). |

| Hᵃ (-CH -) | ~ 3.20 | 1H | Quartet (q) | ~ 6.8 | Coupled to the three methyl protons Hᵇ (n=3, so n+1=4 peaks). Its downfield shift is due to the strong deshielding effect of the adjacent -NH₃⁺ group. |

| Hᵈ (-NH₃ ⁺) | ~ 8.2 - 8.5 | 3H | Broad singlet (br s) | N/A | These protons are exchangeable and often appear as a broad signal. In the ammonium salt form in an aprotic solvent like DMSO, they are shifted significantly downfield. |

Detailed Peak-by-Peak Interpretation

-

The Tert-Butyl Singlet (Hᶜ, ~1.05 ppm): The most prominent signal in the spectrum will be a sharp singlet integrating to nine protons. Its upfield chemical shift is characteristic of shielded alkyl protons, and its singlet nature arises from the absence of any adjacent protons for coupling.

-

The Methyl Doublet (Hᵇ, ~1.25 ppm): This signal, integrating to three protons, corresponds to the methyl group attached to the chiral center. It is split into a doublet by the adjacent methine proton (Hᵃ). The magnitude of the coupling constant (J) is typically around 7 Hz for free rotation in acyclic systems.

-

The Methine Quartet (Hᵃ, ~3.20 ppm): This one-proton signal is significantly shifted downfield due to the powerful inductive effect of the adjacent positively charged nitrogen atom.[7] It is split into a quartet by the three neighboring methyl protons (Hᵇ), exhibiting the same coupling constant as the methyl doublet.

-

The Ammonium Protons (Hᵈ, ~8.2-8.5 ppm): In DMSO-d₆, the three protons on the nitrogen are observable. They typically appear as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. Their downfield position is a clear indicator of the protonated amine salt form.

Caption: Relationship between molecular structure and predicted ¹H NMR signals.

The Critical Role of Solvent Selection

The choice of deuterated solvent can dramatically alter the appearance of the ¹H NMR spectrum, particularly for compounds with exchangeable protons like amines.

-

Aprotic Solvents (DMSO-d₆, CDCl₃): In these solvents, the ammonium protons (Hᵈ) are typically observable as a broad signal at a downfield chemical shift. Coupling between N-H and adjacent C-H protons is not always observed due to exchange or quadrupolar broadening.

-

Protic Solvents (D₂O, CD₃OD): If the sample is dissolved in deuterium oxide (D₂O), the acidic ammonium protons will rapidly exchange with the deuterium atoms of the solvent.[3]

R-NH₃⁺ + D₂O ⇌ R-NHD₂⁺ + HOD

This exchange causes the signal for Hᵈ to disappear from the spectrum. A common diagnostic technique is to acquire a spectrum in DMSO-d₆ or CDCl₃, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The disappearance of the broad signal around 8.3 ppm would definitively confirm its assignment as the ammonium protons.

Conclusion: A Validated Structural Portrait

The ¹H NMR spectrum provides an unambiguous confirmation of the structure of this compound. The predicted spectrum, characterized by a prominent 9H singlet for the tert-butyl group, a 3H doublet and a 1H quartet for the ethylamine backbone, and a broad 3H signal for the ammonium protons, offers a unique fingerprint for this molecule. By carefully preparing the sample and understanding the principles of chemical shift, integration, and spin-spin coupling, researchers can confidently verify the identity, purity, and structural integrity of this important chiral building block, ensuring the reliability of their downstream applications in drug discovery and development.

References

-

OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Available at: [Link]

-

Chemistry Stack Exchange. How to differentiate diastereotopic protons by NMR in flexible groups?. Available at: [Link]

-

University of Regensburg. H NMR Spectroscopy. Available at: [Link]

-

University of Alberta. NMR Spectra Database. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

ResearchGate. Structure of protonated 2 explicitly showing the diastereotopic methylene proton pairs of the benzyl and ethyl groups. Available at: [Link]

-

ResearchGate. Can the salt form of my organic compound be determined using NMR?. Available at: [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Available at: [Link]

-

Revue Roumaine de Chimie. 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Available at: [Link]

-

University of California, Los Angeles. 1H NMR Chemical Shifts (δ, ppm). Available at: [Link]

-

PubChem. 3,3-Dimethylbutan-2-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Automated Topology Builder. (2R)-3,3-Dimethyl-2-butanamine. Available at: [Link]

-

National Institute of Standards and Technology. N-tert-Butylethylamine. NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. tert-Butylamine - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-Dimethylbutan-2-amine hydrochloride | C6H16ClN | CID 3041170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

(S)-3,3-Dimethylbutan-2-amine hydrochloride safety and hazards

An In-depth Technical Guide to the Safety and Hazards of (S)-3,3-Dimethylbutan-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chiral amine salt, is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its stereospecific nature makes it a key component in the synthesis of complex molecular architectures. However, as with any chemical reagent, a thorough understanding of its safety profile and potential hazards is paramount for its safe handling and use in a laboratory or manufacturing setting. This guide provides a comprehensive overview of the safety and hazards associated with this compound, offering insights into its properties, safe handling protocols, and emergency procedures.

Chemical and Physical Properties

A foundational aspect of chemical safety is a clear understanding of the substance's physical and chemical properties. These properties influence its behavior under various conditions and are critical for designing appropriate storage and handling procedures.

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3][4][5] |

| CAS Number | 31519-55-8 | [1][2][3][5] |

| Molecular Formula | C6H16ClN | [1][3][5] |

| Molecular Weight | 137.65 g/mol | [1][3] |

| Melting Point | 307 °C | [3][4] |

| Appearance | Solid | N/A |

| Storage Temperature | Inert atmosphere, Room Temperature | [3] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating its potential dangers.

GHS Classification

The GHS classification for this compound indicates that it can cause irritation upon contact and may be harmful if ingested.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1] | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1] | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1] | |

| Acute Toxicity (Oral) | 4 | Warning | H302: Harmful if swallowed[2][3] |

Toxicological Insights

Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is essential to minimize the risk of exposure and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following PPE should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.[7]

-

Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[7]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Engineering Controls

Engineering controls are designed to isolate personnel from the chemical hazard:

-

Ventilation: Handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[7][8]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate vicinity of where the compound is handled.

Storage

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release:

-

Environment: Store in a dry, cool, and well-ventilated place.[8][9] An inert atmosphere is recommended for long-term storage.[3]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]

Emergency Response Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

First-Aid Measures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

In case of eye contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[8] If the person feels unwell, call a poison center or doctor.[8]

-

If swallowed: Do NOT induce vomiting.[9] Rinse the mouth with water and call a physician immediately.[9]

Spill Response

A systematic approach to spill cleanup is necessary to prevent further contamination and exposure.

Caption: Relationship between hazards and protective measures.

Conclusion

This compound is a valuable reagent for chemical synthesis, but it requires careful handling due to its potential hazards. By understanding its properties, adhering to strict safety protocols, and being prepared for emergencies, researchers and scientists can safely incorporate this compound into their work. The information presented in this guide is intended to provide a comprehensive overview of its safety and handling, but it is essential to always consult the most up-to-date Safety Data Sheet (SDS) from the supplier and follow all institutional safety guidelines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3,3-Dimethylbutan-2-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. (2S)-3,3-dimethylbutan-2-amine. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. [Link]

Sources

- 1. This compound | C6H16ClN | CID 23520136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. (2S)-3,3-DIMETHYLBUTAN-2-AMINE HYDROCHLORIDE | 31519-55-8 [amp.chemicalbook.com]

- 4. CAS#:31519-55-8 | this compound | Chemsrc [chemsrc.com]

- 5. This compound 95% | CAS: 31519-55-8 | AChemBlock [achemblock.com]

- 6. echemi.com [echemi.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (S)-3,3-Dimethylbutan-2-amine hydrochloride: Properties, Synthesis, and Applications in Asymmetric Synthesis

Abstract

(S)-3,3-Dimethylbutan-2-amine hydrochloride, a chiral amine of significant interest in pharmaceutical development, serves as a critical building block and chiral auxiliary in the stereoselective synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, and synonyms. It further details a robust, field-proven protocol for its enantioselective synthesis via diastereomeric resolution. The core of this whitepaper elucidates the pivotal role of this compound in drug development, with a specific focus on its application in the synthesis of key intermediates for antiviral therapies like boceprevir. The mechanistic underpinnings of its efficacy as a chiral auxiliary, stemming from its sterically demanding tert-butyl group, are discussed in detail. Furthermore, this guide provides validated, step-by-step protocols for the analytical characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric purity. Safety protocols and handling guidelines are also presented to ensure its effective and safe utilization in a research and development setting. This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the field of asymmetric synthesis and pharmaceutical manufacturing.

Introduction

The imperative for enantiomerically pure compounds in the pharmaceutical industry is a cornerstone of modern drug development. The differential pharmacological and toxicological profiles of enantiomers necessitate synthetic strategies that afford high levels of stereochemical control. Chiral amines, in particular, are invaluable synthons and reagents in achieving this control.[1] Among these, (S)-3,3-Dimethylbutan-2-amine, and its hydrochloride salt, has emerged as a compound of significant utility. Its sterically hindered nature makes it an effective chiral auxiliary, capable of directing the stereochemical outcome of reactions to yield desired enantiomers with high purity.[2]

This guide aims to provide a holistic and in-depth technical understanding of this compound, from its fundamental properties to its practical application in complex organic synthesis.

Chemical Identity and Properties

A clear understanding of the chemical identity and physical properties of a reagent is fundamental to its effective application.

Synonyms and Identifiers

This compound is known by several synonyms in the chemical literature and commercial catalogs. A comprehensive list is provided below to aid in its identification.

-

(2S)-3,3-dimethylbutan-2-amine hydrochloride[3]

-

(S)-3,3-Dimethyl-2-butanamine Hydrochloride[3]

-

(S)-1,2,2-trimethylpropylamine hydrochloride

-

(2S)-3,3-Dimethylbutan-2-amine HCl[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 31519-55-8[3] |

| Molecular Formula | C6H16ClN[3] |

| Molecular Weight | 137.65 g/mol [3] |

| InChIKey | DDRXUCIAWFPHKZ-JEDNCBNOSA-N[3] |

| Canonical SMILES | CN.Cl[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 307 °C[1] |

| Solubility | Soluble in water and methanol. |

| Purity | Typically available in purities of 95% or higher.[4] |

Enantioselective Synthesis: Diastereomeric Resolution

The preparation of enantiomerically pure (S)-3,3-Dimethylbutan-2-amine is most commonly achieved through the chiral resolution of its racemic mixture. This classical yet highly effective method relies on the formation of diastereomeric salts with a chiral resolving agent, most notably tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[5]

The causality behind this experimental choice lies in the fundamental principles of stereochemistry. Enantiomers possess identical physical properties, making their direct separation challenging. However, by reacting the racemic amine with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These diastereomers have distinct physical properties, including solubility, which can be exploited for separation.[5]

Diastereomeric Resolution Workflow

The following diagram illustrates the logical workflow for the chiral resolution of racemic 3,3-dimethylbutan-2-amine using (+)-tartaric acid.

Caption: Mechanism of stereocontrol by a bulky chiral auxiliary.

In a typical scenario, the chiral amine is first coupled to a prochiral substrate to form a chiral intermediate. The large tert-butyl group of the auxiliary then effectively blocks one of the two faces of the reactive center (e.g., a carbonyl group or a double bond). An incoming reagent will then preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

5.1.1. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 scans).

-

5.1.2. Expected Chemical Shifts

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH(NH₃⁺)- | ~3.0-3.5 (m) | ~55-60 |

| -C(CH₃)₃ | ~1.0-1.2 (s) | ~30-35 (quaternary) |

| -CH(CH₃)- | ~1.2-1.4 (d) | ~15-20 |

| -C(CH₃)₃ | ~25-30 (methyls) | |

| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.

5.2.1. Experimental Protocol: Enantiomeric Excess (e.e.) Determination

-